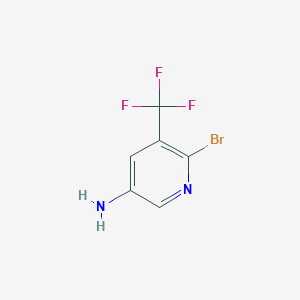

6-Bromo-5-(trifluoromethyl)pyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-5-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWVDJHMOOLPHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 6-Bromo-5-(trifluoromethyl)pyridin-3-amine for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 6-Bromo-5-(trifluoromethyl)pyridin-3-amine, a critical building block in modern medicinal chemistry. We will explore its molecular structure, physicochemical properties, and strategic importance in the synthesis of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights into the application of this versatile intermediate. We will delve into a plausible synthetic route and detailed characterization, underpinned by a discussion of the rationale for its use in drug design.

Introduction: The Rise of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance a range of pharmacokinetic and physicochemical properties.[1] The trifluoromethyl group (CF3), in particular, is of significant interest due to its strong electron-withdrawing nature, which can improve metabolic stability, binding affinity, and bioavailability.[2] When coupled with a pyridine scaffold, a privileged heterocycle in numerous approved drugs, the resulting trifluoromethylated pyridines become powerful tools in the medicinal chemist's arsenal.

This compound (CAS No: 1642844-33-4) has emerged as a key intermediate in this class of compounds.[3] Its unique substitution pattern, featuring a bromine atom for further functionalization via cross-coupling reactions, a reactive amine group, and the influential trifluoromethyl group, makes it a highly valuable precursor for the synthesis of complex, biologically active molecules. This guide will provide a comprehensive overview of this important compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its utility. The pyridine ring provides a rigid scaffold, while the specific arrangement of its substituents dictates its reactivity and interactions with biological targets.

| Property | Value | Source |

| CAS Number | 1642844-33-4 | [4] |

| Molecular Formula | C₆H₄BrF₃N₂ | [4] |

| Molecular Weight | 241.01 g/mol | [5] |

| Appearance | White to off-white solid | Generic Supplier Data |

| Storage | Store at 2-8°C, protect from light | [4] |

Note: Experimental values for properties like melting point, boiling point, and solubility are not consistently reported across suppliers and should be determined empirically.

The interplay of the electron-withdrawing trifluoromethyl group and the electron-donating amine group on the pyridine ring creates a unique electronic environment. The bromine atom at the 6-position is strategically placed for facile derivatization through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of molecular fragments, making it a versatile platform for library synthesis in drug discovery programs.

Synthesis and Characterization: A Plausible Pathway and Spectroscopic Analysis

Proposed Synthetic Workflow

A potential synthetic approach could start from a commercially available, appropriately substituted pyridine precursor. The introduction of the trifluoromethyl group can be achieved through various trifluoromethylation reagents. Subsequent bromination and nitration, followed by reduction of the nitro group, would yield the desired product. The order of these steps would be crucial to manage regioselectivity.

Caption: A plausible synthetic workflow for this compound.

Spectroscopic Characterization

Accurate characterization of the molecular structure is paramount. Below are the expected spectroscopic features based on the structure of this compound and general principles of spectroscopy.

The proton NMR spectrum is expected to show two aromatic protons. The chemical shifts and coupling constants would be influenced by the electronic effects of the substituents. The proton at the 2-position and the proton at the 4-position will appear as distinct signals, likely doublets or singlets depending on the coupling with each other. The amine protons would likely appear as a broad singlet.

The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be indicative of the electron distribution within the pyridine ring.[6]

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

-

N-H stretching: Two bands in the region of 3400-3250 cm⁻¹ for the primary amine.[7]

-

N-H bending: A band around 1650-1580 cm⁻¹ for the primary amine.[7]

-

C-N stretching: A strong band in the 1335-1250 cm⁻¹ region for the aromatic amine.[7]

-

C-F stretching: Strong absorptions in the 1350-1100 cm⁻¹ range, characteristic of the trifluoromethyl group.

-

Aromatic C-H stretching: Bands above 3000 cm⁻¹.[1]

-

Aromatic C=C and C=N stretching: Bands in the 1600-1400 cm⁻¹ region.[1]

The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom. The fragmentation pattern of amines often involves alpha-cleavage, the loss of a hydrogen atom, or cleavage of the aromatic ring.[8][9]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a valuable intermediate primarily utilized in the synthesis of kinase inhibitors for cancer therapy.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

The strategic positioning of the functional groups on this compound allows it to serve as a versatile scaffold for building molecules that can fit into the ATP-binding pocket of various kinases.

Role in Kinase Inhibitor Synthesis

The amine group at the 3-position can act as a key hydrogen bond donor, interacting with the hinge region of the kinase. The bromine at the 6-position provides a convenient handle for introducing larger, often hydrophobic, moieties that can occupy other regions of the ATP-binding site, thereby enhancing potency and selectivity. The trifluoromethyl group at the 5-position can contribute to improved metabolic stability and can also form favorable interactions within the binding pocket.

While specific examples of approved drugs that directly use this compound as a starting material are not prominently disclosed in the public domain, the synthesis of numerous patented kinase inhibitors involves structurally similar trifluoromethyl-substituted bromopyridines. For instance, the synthesis of Divarasib (GDC-6036), a potent KRAS G12C covalent inhibitor, involves a closely related intermediate, 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine.[10] This highlights the importance of this class of compounds in the development of cutting-edge cancer therapies.

Caption: General workflow for the utilization of this compound in the synthesis of kinase inhibitors.

Conclusion and Future Perspectives

This compound stands out as a strategically designed intermediate for the synthesis of complex, high-value molecules in drug discovery. Its unique combination of a reactive amine, a versatile bromine handle, and a metabolism-blocking trifluoromethyl group on a pyridine scaffold makes it an invaluable tool for medicinal chemists. The primary application of this compound lies in the development of kinase inhibitors, a cornerstone of modern oncology.

As the quest for more selective and potent targeted therapies continues, the demand for well-characterized and versatile building blocks like this compound is expected to grow. Future research will likely focus on the development of more efficient and scalable synthetic routes to this and related intermediates, as well as their application in the synthesis of inhibitors for a broader range of kinase targets and other enzyme families.

References

- MySkinRecipes. (n.d.). This compound.

- University of California, Los Angeles. (n.d.). IR: amines.

- ResearchGate. (2023). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.

- PubChem. (n.d.). Kinase inhibitors - Patent US-9751837-B2.

- O'Hagan, D. (2008). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 129(2), 73-87.

- Google Patents. (n.d.). WO2015148354A3 - TrkA KINASE INHIBITORS, COMPOSITIONS AND METHODS THEREOF.

- Defense Technical Information Center. (2016). Computations of Vibrational Infrared Frequencies of Selected Amines.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Google Patents. (n.d.). WO 2010/104406 A1.

- MDPI. (2020). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2020(4), M1161.

- ACS Publications. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Organic Process Research & Development.

- ResearchGate. (n.d.). Spectroscopic, optical, DNA, antimicrobial and density functional theory studies of 5-Bromo-2-(trifluoromethyl)pyridine.

- DIGIBUG Principal. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021).

- Google Patents. (n.d.). WO2003092595A3 - Tyrosine kinase inhibitors.

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ICT Prague. (n.d.). Table of Characteristic IR Absorptions.

- PubChemLite. (n.d.). 6-bromo-5-(trifluoromethyl)pyridin-2-amine.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- PubChem. (n.d.). 5-Bromo-6-(trifluoromethyl)pyridin-2-amine.

- Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation.

- ResearchGate. (n.d.). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.

- Illinois State University. (2015). Infrared Spectroscopy.

- SpectraBase. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR] - Chemical Shifts.

- PubChemLite. (n.d.). 3-bromo-5-(trifluoromethyl)pyridin-4-amine.

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. researchgate.net [researchgate.net]

- 3. This compound [myskinrecipes.com]

- 4. This compound - CAS:1642844-33-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. 5-Bromo-6-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 45789790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

6-Bromo-5-(trifluoromethyl)pyridin-3-amine synthesis pathway discovery

An In-Depth Technical Guide to the Synthesis of 6-Bromo-5-(trifluoromethyl)pyridin-3-amine

Introduction

Significance of this compound in Medicinal Chemistry and Drug Discovery

This compound is a highly functionalized pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its structural motifs, including the bromine atom, the trifluoromethyl group, and the amino group, make it a versatile building block for the synthesis of more complex molecules. The trifluoromethyl group, in particular, can enhance metabolic stability and cell membrane permeability of a drug candidate. The bromine and amino groups provide reactive handles for further chemical modifications, such as cross-coupling reactions and amide bond formations. This compound is a key intermediate in the development of various therapeutic agents, including kinase inhibitors for cancer treatment, where its structure allows for selective binding to biological targets[1][2].

Overview of Synthetic Strategies

The synthesis of trifluoromethyl-substituted pyridines can be approached in several ways, including the construction of the pyridine ring from a trifluoromethyl-containing precursor or the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring[3]. However, a common and effective strategy for the synthesis of aminopyridines involves the nitration of a suitable pyridine precursor followed by the reduction of the nitro group. This two-step process is a well-established and reliable method for introducing an amino group onto an aromatic ring. This guide will focus on a plausible and well-documented pathway for the synthesis of this compound, starting from a readily available brominated trifluoromethylpyridine.

Retrosynthetic Analysis and Proposed Pathway

Disconnection Approach

A retrosynthetic analysis of the target molecule, this compound, suggests that the primary disconnection is the C-N bond of the amino group. This leads back to the corresponding nitro compound, 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine, via a reduction reaction. The nitro group in this intermediate can be introduced through an electrophilic aromatic substitution (nitration) reaction on the precursor, 2-Bromo-5-(trifluoromethyl)pyridine.

Visualization of the Retrosynthetic Analysis

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Plan

The forward synthesis will therefore proceed in two key steps:

-

Nitration: The nitration of 2-Bromo-5-(trifluoromethyl)pyridine to yield 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine.

-

Reduction: The reduction of the nitro group of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine to afford the final product, this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine

The first step involves the nitration of 2-Bromo-5-(trifluoromethyl)pyridine using a mixture of concentrated nitric acid and sulfuric acid.

Caption: Nitration of 2-Bromo-5-(trifluoromethyl)pyridine.

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Bromo-5-(trifluoromethyl)pyridine | C₆H₃BrF₃N | 225.99 | 1.0 eq | - |

| Concentrated Nitric Acid (95%) | HNO₃ | 63.01 | 1.1 eq | - |

| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 3-5 vol | - |

| Ice | H₂O | 18.02 | q.s. | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | q.s. | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | q.s. | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | q.s. | - |

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 2-Bromo-5-(trifluoromethyl)pyridine to the cold sulfuric acid while maintaining the temperature below 5 °C.

-

In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold.

-

Add the cold nitrating mixture dropwise to the solution of the pyridine in sulfuric acid over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine.

-

Temperature Control: Maintaining a low temperature during the addition of the nitrating mixture is crucial to prevent side reactions and ensure regioselectivity.

-

Reaction Monitoring: The progress of the reaction should be monitored by TLC to determine the point of completion and avoid the formation of over-nitrated byproducts.

-

Work-up: The neutralization step with sodium bicarbonate should be performed carefully to control the release of carbon dioxide gas.

Step 2: Reduction of the Nitro Group to Form this compound

The second step involves the reduction of the nitro group of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine to an amino group. This can be achieved using various reducing agents, with tin(II) chloride in the presence of hydrochloric acid being a common and effective method[4].

Caption: Reduction of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine.

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine | C₆H₂BrF₃N₂O₂ | 270.99 | 1.0 eq | - |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 3-5 eq | - |

| Concentrated Hydrochloric Acid | HCl | 36.46 | q.s. | - |

| Ethanol | C₂H₅OH | 46.07 | q.s. | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | q.s. | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | q.s. | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | q.s. | - |

-

To a solution of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine in ethanol, add tin(II) chloride dihydrate.

-

Add concentrated hydrochloric acid to the mixture and stir at room temperature or gently heat to 50-70 °C for several hours[4].

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9).

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound[4].

The work-up for this reduction often involves the removal of tin salts, which can be achieved by careful basification and filtration. The final product is typically a solid and can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography using a mixture of ethyl acetate and hexane as the eluent[4].

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group.

-

¹³C NMR: The carbon NMR will show six signals for the six carbons of the pyridine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product, with the characteristic isotopic pattern for a bromine-containing compound.

Mechanistic Insights and Rationale

The Nitration Reaction: Electrophilic Aromatic Substitution

The nitration of the pyridine ring is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom. However, the reaction can proceed under forcing conditions (strong acid). The trifluoromethyl group is a strong electron-withdrawing group, which further deactivates the ring, while the bromine atom is a deactivating but ortho-, para-directing group. The regioselectivity of the nitration will be influenced by the combined electronic effects of these substituents.

The Reduction Step: Choice of Reducing Agent

The reduction of an aromatic nitro group to an amine can be accomplished by various methods. Catalytic hydrogenation (e.g., H₂/Pd-C) is a clean method, but can sometimes lead to dehalogenation (loss of the bromine atom). Metal/acid combinations, such as tin(II) chloride in hydrochloric acid, are robust and widely used for this transformation[4]. SnCl₂ is a mild reducing agent that is selective for the nitro group in the presence of other reducible functional groups.

Visualization of the Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Process Safety Considerations

-

Nitrating Mixture: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. They should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The preparation of the nitrating mixture is highly exothermic and should be done slowly and with cooling.

-

Reaction Quenching: The quenching of the nitration reaction mixture on ice should be done slowly and cautiously to control the exothermic reaction.

-

Solvents: Dichloromethane and ethyl acetate are flammable and volatile organic solvents. They should be handled in a fume hood away from ignition sources.

-

Tin Compounds: Tin compounds can be toxic and should be handled with care.

Conclusion and Future Perspectives

The described two-step synthesis provides a reliable and scalable route to this compound, a valuable intermediate in medicinal chemistry. The methodology relies on well-established chemical transformations, ensuring its accessibility to researchers in the field. Future work could focus on the development of more environmentally benign ("greener") synthetic methods, such as exploring alternative reducing agents or catalytic systems that minimize waste and improve process safety. The availability of this key building block will continue to facilitate the discovery and development of novel therapeutic agents.

References

- Benchchem. (n.d.). 2-Bromo-5-nitro-3-(trifluoromethyl)pyridine | 956104-42-0.

- Benchchem. (n.d.). Technical Guide: Physicochemical Properties of 2-Bromo-5-(trifluoromethyl)pyridin-3-amine.

- MySkinRecipes. (n.d.). This compound.

- ResearchGate. (2023). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)pyridine.

- CookeChem. (n.d.). 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine, 95%, 1214336-90-9.

Sources

A Comprehensive Spectroscopic and Analytical Guide to 6-Bromo-5-(trifluoromethyl)pyridin-3-amine

Introduction

6-Bromo-5-(trifluoromethyl)pyridin-3-amine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its substituted pyridine scaffold is a key building block in the synthesis of complex molecules, including kinase inhibitors for potential cancer therapies[1]. The precise arrangement of its substituents—a bromine atom, a trifluoromethyl group, and an amine group—creates a unique electronic and steric environment that necessitates rigorous structural confirmation.

This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the unambiguous characterization of this compound (CAS Number: 1642844-33-4)[2][3]. As direct experimental spectra for this specific compound are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. This approach serves as both a reference for the expected data and a framework for its empirical verification.

Molecular Structure and Core Data:

-

Molecular Formula: C₆H₄BrF₃N₂

-

Molecular Weight: 241.01 g/mol [4]

-

IUPAC Name: this compound

Analytical Workflow: A Validating System

The structural elucidation of a novel or specialized chemical entity is a systematic process. Each analytical technique provides a unique piece of the puzzle, and together, they form a self-validating workflow that ensures the identity, purity, and structure of the compound. The following diagram outlines the logical flow of this comprehensive characterization.

Caption: A typical experimental workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for full characterization.

Experimental Protocol: NMR Sample Preparation & Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of the solid compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[5] The choice of solvent is critical; it must fully dissolve the analyte without its residual peaks obscuring key signals[2]. Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm)[6]. Ensure the solution is homogeneous and free of particulate matter by filtering it through a pipette with a glass wool plug directly into a clean, high-quality 5 mm NMR tube[5].

-

Acquisition: The prepared sample is placed in the NMR spectrometer. The experiment begins by locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve maximum homogeneity. Standard pulse programs are then used to acquire the ¹H, ¹³C, and ¹⁹F spectra.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The pyridine ring of this compound has two aromatic protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| ~8.15 | d | ~2.5 | 1H | H-2 | The proton at C-2 is adjacent to the electron-withdrawing nitrogen atom, causing a significant downfield shift. It is meta-coupled to H-4, resulting in a doublet. |

| ~7.40 | d | ~2.5 | 1H | H-4 | The proton at C-4 is influenced by the electron-donating amine group (shielding) and the meta-positioned bromine and trifluoromethyl groups. It shows meta-coupling to H-2. |

| ~4.0-5.0 | br s | - | 2H | -NH₂ | The amine protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace water. The chemical shift can vary significantly with concentration and solvent. |

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The presence of the highly electronegative fluorine atoms in the -CF₃ group has a profound and predictable effect on the carbons to which they are attached and adjacent.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

|---|---|---|---|---|

| ~148.0 | s | - | C-6 | This carbon is bonded to both the electronegative nitrogen and bromine, resulting in a downfield shift. |

| ~145.5 | s | - | C-3 | Attached to the strongly electron-donating amine group, this carbon is significantly shielded relative to other pyridine carbons but deshielded by the adjacent nitrogen. |

| ~136.0 | s | - | C-2 | The C-2 carbon is strongly deshielded by the adjacent ring nitrogen. |

| ~122.5 | q | ~275 | -CF₃ | The carbon of the trifluoromethyl group appears as a distinct quartet due to strong one-bond coupling (¹JCF) with the three fluorine atoms. |

| ~120.0 | q | ~35 | C-5 | This carbon is directly attached to the -CF₃ group, causing a significant downfield shift and splitting into a quartet due to two-bond coupling (²JCF). |

| ~118.0 | s | - | C-4 | This carbon is shielded by the ortho- and para-positioned amine and bromine groups, respectively. |

¹⁹F NMR Spectroscopy: Fluorine Signature

Given the trifluoromethyl group, ¹⁹F NMR is a crucial and highly sensitive technique for confirmation. It provides a clean, unambiguous signal for the fluorine atoms.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

|---|

| ~ -63.0 | s | - | -CF₃ | The three fluorine atoms of the trifluoromethyl group are chemically equivalent and are not coupled to any other nearby fluorine or hydrogen atoms, resulting in a sharp singlet. The chemical shift is characteristic for a CF₃ group on an aromatic ring. |

Caption: Predicted ¹H (red) and ¹³C (blue) NMR assignments for the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule, which will likely produce a protonated molecular ion [M+H]⁺.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a solvent like methanol or acetonitrile. From this stock, create a dilute solution of ~1-10 µg/mL by diluting with methanol, acetonitrile, or water. A small amount of formic acid (0.1%) is often added to promote protonation for positive ion mode. The final solution must be free of non-volatile salts and particulates.

-

Analysis: The solution is infused into the ESI source, where a high voltage generates charged droplets. The solvent evaporates, leading to gas-phase ions that are guided into the mass analyzer.

Predicted Mass Spectrum Data

The most critical feature in the mass spectrum will be the isotopic pattern created by the bromine atom. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.

Predicted High-Resolution MS (HRMS) Data (ESI+)

| Ion | Calculated m/z | Expected m/z Pattern | Rationale |

|---|---|---|---|

| [M+H]⁺ (for ⁷⁹Br) | 240.9583 | A peak at ~241 | The protonated molecular ion containing the ⁷⁹Br isotope. |

| [M+H]⁺ (for ⁸¹Br) | 242.9562 | A peak at ~243 (approx. same intensity as 241) | The protonated molecular ion containing the ⁸¹Br isotope, confirming the presence of one bromine atom. |

Key Fragmentation Pathways:

-

Loss of Br•: A common fragmentation for bromo-aromatics is the loss of a bromine radical, which would lead to a fragment ion around m/z 161.

-

Loss of CF₃•: Fragmentation may also involve the loss of the trifluoromethyl radical, yielding a fragment ion around m/z 171 (with the corresponding 173 peak for the ⁸¹Br isotope).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.

-

Analysis: First, a background spectrum of the clean ATR crystal (often diamond) is recorded to account for atmospheric CO₂ and H₂O. A small amount of the solid powder sample is then placed on the crystal, and a pressure arm is applied to ensure good contact. The sample spectrum is then recorded.

Predicted IR Absorption Bands

The IR spectrum will be dominated by vibrations characteristic of the primary aromatic amine, the C-F bonds of the trifluoromethyl group, and the aromatic pyridine ring.

Predicted Characteristic IR Peaks

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |

|---|---|---|---|

| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch | A pair of peaks in this region is the hallmark of a primary amine (-NH₂) group. |

| 1640 - 1590 | Medium-Strong | N-H Bending (Scissoring) & C=C/C=N Ring Stretch | The N-H bending vibration of the primary amine often overlaps with the aromatic ring stretching vibrations. |

| 1350 - 1250 | Strong | C-N Stretch (Aromatic Amine) | The stretching of the bond between the aromatic ring and the amine nitrogen. |

| 1300 - 1100 | Very Strong | C-F Stretch | The C-F bonds of the trifluoromethyl group produce very strong, characteristic absorption bands in this region. |

| Below 800 | Medium-Strong | C-Br Stretch | The carbon-bromine bond vibration typically appears in the far-IR region. |

Conclusion

The structural characterization of this compound requires a multi-faceted analytical approach. While publicly available experimental spectra are scarce, a robust and reliable set of predicted data can be generated based on foundational spectroscopic principles and comparison with related structures. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a detailed map of the molecular framework; high-resolution mass spectrometry confirms the elemental composition and the presence of bromine through its distinct isotopic signature; and FTIR spectroscopy verifies the presence of key functional groups. The protocols and predicted data within this guide offer a comprehensive framework for any researcher working with this valuable chemical intermediate, ensuring confident structural verification and facilitating its application in further scientific discovery.

References

- ACS Publications. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. [Link]

- ACS Publications. (2019).

- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

- Al-Lami, N. (2018). Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity.

- ALWSCI Technologies. (2024). How To Prepare And Run An NMR Sample. [Link]

- University of Oxford. (n.d.).

- PubChemLite. (n.d.). 6-bromo-5-(trifluoromethyl)pyridin-2-amine. [Link]

- The Royal Society of Chemistry. (n.d.).

- Edubirdie. (n.d.).

- Iowa State University. (n.d.). NMR Sample Preparation.

- MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. [Link]

- Metaltech Services Limited. (n.d.).

- Specac Ltd. (n.d.).

- Neuroquantology. (2022). SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)

- Specac Ltd. (n.d.).

- RSC Adv. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. [Link]

- The Royal Society of Chemistry. (n.d.).

- Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. [Link]

- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

- SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine. [Link]

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

- Physics LibreTexts. (2022). 6.

- PMC - NIH. (n.d.).

- ACS Publications. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry. [Link]

- Stenutz. (n.d.). NMR chemical shift prediction of pyridines. [Link]

- ACS Publications. (n.d.).

- MySkinRecipes. (n.d.). This compound. [Link]

Sources

- 1. 1642844-33-4|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. PubChemLite - 6-bromo-5-(trifluoromethyl)pyridin-2-amine (C6H4BrF3N2) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. This compound - CAS:1642844-33-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. 1361679-84-6|6-Bromo-5-(trifluoromethoxy)pyridin-3-amine|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the NMR Spectrum of 6-Bromo-5-(trifluoromethyl)pyridin-3-amine

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: 6-Bromo-5-(trifluoromethyl)pyridin-3-amine is a key intermediate in the synthesis of various pharmaceuticals, notably in the development of kinase inhibitors for cancer therapy.[1] Its specific substitution pattern on the pyridine ring allows for selective interactions within biological systems, making it a valuable building block for active pharmaceutical ingredients.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical environment of the molecule and a robust protocol for its experimental characterization.

Molecular Structure and Predicted NMR Signals

The structure of this compound presents a unique electronic environment that directly influences its NMR spectrum. The pyridine ring is substituted with a bromine atom, a trifluoromethyl group, and an amine group, each exerting distinct electronic effects. The trifluoromethyl group is strongly electron-withdrawing, while the amine group is electron-donating, and the bromine atom is inductively withdrawing but can exhibit some resonance effects. These competing influences lead to a predictable, yet complex, pattern of chemical shifts and coupling constants.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show three distinct signals: two from the aromatic protons on the pyridine ring and one from the amine protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.0 - 8.2 | Doublet (d) | ~2.5 |

| H-4 | 7.3 - 7.5 | Doublet (d) | ~2.5 |

| NH₂ | 4.0 - 5.0 | Broad Singlet (br s) | N/A |

Detailed Analysis:

-

H-2: This proton is situated between the nitrogen atom and the bromine atom. The electron-withdrawing nature of the nitrogen and the inductive effect of the bromine are expected to deshield this proton, shifting its resonance downfield to the region of 8.0-8.2 ppm. It will appear as a doublet due to coupling with H-4.

-

H-4: This proton is positioned between the amine group and another carbon. The electron-donating amine group will shield this proton to some extent, causing it to resonate at a higher field (7.3-7.5 ppm) compared to H-2. It will also appear as a doublet due to coupling with H-2.

-

NH₂: The protons of the amine group are expected to produce a broad singlet in the range of 4.0-5.0 ppm. The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift of this peak can be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will exhibit six distinct signals corresponding to the six carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-2 | ~148 | Singlet | N/A |

| C-3 | ~145 | Singlet | N/A |

| C-4 | ~125 | Singlet | N/A |

| C-5 | ~120 | Quartet (q) | ~35 |

| C-6 | ~115 | Singlet | N/A |

| CF₃ | ~123 | Quartet (q) | ~275 |

Detailed Analysis:

-

C-2 and C-3: These carbons are attached to the nitrogen and are in close proximity to the electron-withdrawing bromine and trifluoromethyl groups, leading to their downfield chemical shifts.

-

C-4 and C-6: These carbons will appear at a relatively higher field due to the influence of the electron-donating amine group.

-

C-5: The carbon atom attached to the trifluoromethyl group will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The coupling constant (¹JCF) is expected to be in the range of 30-40 Hz.

-

CF₃: The carbon of the trifluoromethyl group itself will also appear as a quartet, but with a much larger one-bond C-F coupling constant (¹JCF) of approximately 270-280 Hz.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Caption: A generalized workflow for acquiring NMR spectra of small organic molecules.

Interpretation of the Spectrum: A Self-Validating Approach

The interpretation of NMR spectra should be a logical and self-validating process. The initial assignments based on one-dimensional spectra can be confirmed using two-dimensional NMR techniques.

Caption: A logical flow diagram for the comprehensive interpretation and validation of NMR spectral data.

Trustworthiness of the Protocol: This protocol is designed to be self-validating. The initial assignments from the 1D spectra provide a hypothesis. The 2D COSY (Correlation Spectroscopy) experiment would show a cross-peak between the signals for H-2 and H-4, confirming their coupling relationship. A 2D HSQC (Heteronuclear Single Quantum Coherence) experiment would then definitively link each of these proton signals to their directly attached carbon atoms (C-2 and C-4, respectively), thus validating the complete assignment of the aromatic system.

Conclusion

The NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the electronic effects of the substituents allows for an accurate prediction of the ¹H and ¹³C NMR spectra. By following a systematic experimental and interpretive approach, researchers can confidently verify the structure and purity of this important pharmaceutical intermediate, ensuring the quality and reliability of their subsequent research and development efforts.

References

- Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine - JOCPR. (n.d.).

- Supporting Information for - The Royal Society of Chemistry. (n.d.).

- Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine - ResearchGate. (2015).

- 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.).

- Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). Magnetic Resonance in Medicine, 44(5), 655-664.

- This compound - MySkinRecipes. (n.d.).

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (2014). Journal of Pesticide Science, 39(3), 163-177.

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 6-Bromo-5-(trifluoromethyl)pyridin-3-amine

Introduction

6-Bromo-5-(trifluoromethyl)pyridin-3-amine is a substituted pyridine derivative of increasing interest in pharmaceutical and agrochemical research. Its structural complexity, featuring a bromine atom, a trifluoromethyl group, and an amine moiety on a pyridine core, presents a unique analytical challenge. Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this and related compounds. This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the foundational principles of its ionization and fragmentation, offer field-proven experimental protocols, and provide insights into the interpretation of the resulting mass spectra.

The molecular formula of this compound is C6H4BrF3N2, with a monoisotopic mass of approximately 239.951 Da.[1][2] The presence of both bromine and a trifluoromethyl group imparts distinct characteristics to its mass spectrum, which, when properly understood, can be leveraged for unambiguous identification.

The Signature of Bromine: Isotopic Abundance

A key feature in the mass spectrum of any bromine-containing compound is its characteristic isotopic pattern. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.69% and 49.31%, respectively).[3] This 1:1 ratio results in a distinctive "M" and "M+2" peak cluster for the molecular ion and any bromine-containing fragment ions, where the peaks are separated by two mass-to-charge units (m/z) and have nearly equal intensities.[4][5][6][7][8] This isotopic signature is a powerful diagnostic tool for confirming the presence of bromine in an unknown analyte.

| Isotope | Atomic Mass (amu) | Natural Abundance (%) |

| ⁷⁹Br | 78.9183 | 50.69 |

| ⁸¹Br | 80.9163 | 49.31 |

| Table 1: Natural Isotopic Abundance of Bromine.[3] |

Experimental Approach: LC-MS/MS Analysis

For the analysis of this compound, a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.[9][10][11] This approach couples the separation power of high-performance liquid chromatography (HPLC) with the specificity and sensitivity of tandem mass spectrometry.

Liquid Chromatography

A reversed-phase chromatographic separation is typically effective for this class of compounds.

-

Column: A C18 column, such as a Hypersil BDS C18 (50 mm × 4.6 mm, 3 µm particle size), is a good starting point.[9]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[9][12]

-

Flow Rate: A flow rate of 0.8-1.0 mL/min is typical for a standard analytical column.[9][12]

-

Column Temperature: Maintaining a constant column temperature, for instance at 30 °C, ensures reproducible retention times.[13]

Mass Spectrometry

Electrospray ionization (ESI) in positive ion mode is generally the preferred ionization technique for pyridine-containing compounds due to the basicity of the pyridine nitrogen, which is readily protonated.[12]

-

Ionization Mode: ESI Positive (+)

-

Scan Mode: Full scan for initial characterization, followed by product ion scan (tandem MS) for structural elucidation. Selected Ion Monitoring (SIM) can be used for targeted quantification.[12][13]

-

Drying Gas: Nitrogen is commonly used as the drying gas at a temperature of approximately 250 °C.[13]

A typical LC-MS/MS workflow for the analysis of this compound.

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound will be characterized by the protonated molecular ion cluster, [M+H]⁺, at m/z 240.9 and 242.9, reflecting the two bromine isotopes. The subsequent fragmentation in a tandem mass spectrometer (MS/MS) provides valuable structural information.

Proposed Fragmentation Pathways

Upon collisional activation, the protonated molecular ion is expected to undergo several fragmentation pathways. The presence of the electron-withdrawing trifluoromethyl group and the bromine atom, along with the basic amine and pyridine nitrogen, will influence the fragmentation pattern.

-

Loss of HBr: A common fragmentation pathway for brominated compounds is the neutral loss of hydrogen bromide (HBr). This would result in fragment ions at m/z 159.0 and 161.0.

-

Loss of CF3 radical: The trifluoromethyl group can be lost as a radical (•CF3), leading to a fragment ion at m/z 172.0.

-

Alpha-Cleavage: Cleavage of the bond adjacent to the amine group is a characteristic fragmentation for amines.[14][15]

Proposed major fragmentation pathways for protonated this compound.

Interpreting the Spectrum

The relative abundance of the fragment ions will depend on the collision energy used. By systematically varying the collision energy, a detailed picture of the fragmentation landscape can be obtained. High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the precursor and fragment ions, further enhancing confidence in the structural assignment.

Conclusion

The mass spectrometric analysis of this compound is a multifaceted process that requires a sound understanding of isotopic patterns, ionization techniques, and fragmentation mechanisms. By employing a systematic LC-MS/MS approach and carefully interpreting the resulting data, researchers can confidently identify and characterize this important molecule. The characteristic bromine isotopic signature serves as an initial, powerful confirmation of its presence, while tandem mass spectrometry provides the detailed structural information necessary for unambiguous identification. This guide provides a solid foundation for developing robust and reliable analytical methods for this and structurally related compounds in various research and development settings.

References

- Chemguide. mass spectra - the M+2 peak. [Link]

- Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

- Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl. [Link]

- Save My Exams. The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. [Link]

- National Institutes of Health.

- PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]

- Rasayan Journal of Chemistry.

- Springer Link. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. [Link]

- ResearchGate. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

- Chemistry LibreTexts.

- Chemistry LibreTexts. 6.

- Chemistry LibreTexts.

- PubChem. 6-bromo-5-(trifluoromethyl)pyridin-2-amine. [Link]

- PubChem. 5-Bromo-6-(trifluoromethyl)pyridin-2-amine. [Link]

Sources

- 1. PubChemLite - 6-bromo-5-(trifluoromethyl)pyridin-2-amine (C6H4BrF3N2) [pubchemlite.lcsb.uni.lu]

- 2. 5-Bromo-6-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 45789790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. savemyexams.com [savemyexams.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

The Strategic Role of 6-Bromo-5-(trifluoromethyl)pyridin-3-amine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount to the successful development of novel therapeutics. Among these, 6-Bromo-5-(trifluoromethyl)pyridin-3-amine has emerged as a cornerstone intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique electronic properties and stereochemical potential, conferred by the trifluoromethyl and bromo substituents on the aminopyridine core, make it a valuable scaffold for creating potent and selective drug candidates. This technical guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a particular focus on its pivotal role in the development of next-generation cancer therapies.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1642844-33-4 | [1][2] |

| Molecular Formula | C₆H₄BrF₃N₂ | [1] |

| Molecular Weight | 241.01 g/mol | [1][3] |

| Appearance | Typically a solid | [4] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8 °C | [1] |

Synthesis of this compound

While a specific, publicly available, peer-reviewed synthesis for this compound is not extensively documented, a plausible synthetic strategy can be inferred from the synthesis of structurally related compounds, such as those used in the manufacturing of the KRAS G12C inhibitor Divarasib.[8] The synthesis of trifluoromethyl-substituted pyridines often involves either the introduction of the trifluoromethyl group onto a pre-existing pyridine ring or the construction of the pyridine ring from a trifluoromethyl-containing precursor.[9]

A general conceptual pathway for the synthesis of this compound could involve a multi-step sequence starting from a readily available pyridine derivative. The key steps would likely include trifluoromethylation, bromination, and the introduction of the amino group, with the order of these steps being crucial for achieving the desired regioselectivity.

Proposed Synthetic Workflow

Caption: A plausible synthetic pathway to this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound lies in the distinct reactivity of its functional groups: the bromo substituent, the amino group, and the pyridine ring itself.

Reactions at the Bromo Position: Cross-Coupling Reactions

The bromine atom at the 6-position is a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the bromo-pyridine with a boronic acid or ester. This is a powerful method for introducing aryl or heteroaryl substituents, which is a common strategy in the development of kinase inhibitors to probe the ATP-binding site.

-

Buchwald-Hartwig Amination: The bromo group can be substituted with a variety of nitrogen nucleophiles in the presence of a palladium catalyst and a suitable ligand. This allows for the construction of complex amines and is a cornerstone of modern medicinal chemistry.[10]

Reactions at the Amino Group

The amino group at the 3-position is a versatile nucleophile and can undergo a range of transformations:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Introduction of alkyl groups.

-

Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles.

The interplay of these reactive sites allows for the sequential and regioselective elaboration of the this compound core, enabling the synthesis of diverse libraries of compounds for biological screening.

Key Reaction Workflow

Sources

- 1. 1642844-33-4|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 5-Bromo-6-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 45789790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. PubChemLite - 6-bromo-5-(trifluoromethyl)pyridin-2-amine (C6H4BrF3N2) [pubchemlite.lcsb.uni.lu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1803631-54-0|6-Bromo-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridin-2-amine|BLD Pharm [bldpharm.com]

The Emergence of a Key Building Block: A Technical Guide to the Early Discovery and Synthesis of 6-Bromo-5-(trifluoromethyl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide delves into the early discovery and synthesis of 6-bromo-5-(trifluoromethyl)pyridin-3-amine, a pivotal heterocyclic intermediate in modern medicinal chemistry. Moving beyond a standard recitation of procedures, this document elucidates the strategic rationale behind the synthetic pathways, grounded in the fundamental principles of organic chemistry. We will explore the significance of the unique trifluoromethyl and bromo substitutions on the pyridine core, which impart desirable physicochemical properties for drug candidates. This guide will furnish detailed, field-tested protocols, quantitative data summaries, and visual representations of the synthetic workflows to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics, particularly in the realm of kinase inhibitors.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals. Its nitrogen atom provides a key point of interaction with biological targets, and the aromatic ring can be readily functionalized to modulate activity and properties. The introduction of a trifluoromethyl (-CF3) group has become a cornerstone of modern drug design, owing to its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity. The strong electron-withdrawing nature of the trifluoromethyl group can also significantly influence the reactivity of the pyridine ring, a factor that is central to its synthetic elaboration.

This compound has emerged as a critical building block, particularly in the synthesis of kinase inhibitors for oncology.[1] Its structure presents a unique combination of functionalities: a nucleophilic amino group, a reactive bromo substituent amenable to cross-coupling reactions, and the influential trifluoromethyl group. This guide provides a detailed exploration of the early synthetic strategies that enabled the availability of this important molecule.

Foundational Synthetic Strategies for Trifluoromethylpyridines

The synthesis of trifluoromethyl-substituted pyridines, a class to which this compound belongs, has historically relied on a few key strategies. Understanding these foundational methods provides context for the specific synthesis of our target molecule. The primary approaches include:

-

Halogen Exchange: This method typically involves the conversion of a trichloromethyl (-CCl3) substituted pyridine to the corresponding trifluoromethyl derivative using a fluorinating agent.

-

Ring Construction: This strategy involves the cyclization of acyclic precursors that already contain the trifluoromethyl group.

-

Direct Trifluoromethylation: This more modern approach involves the direct introduction of a trifluoromethyl group onto the pyridine ring.

The early and often more practical syntheses for many trifluoromethylpyridines have centered on the halogen exchange method, starting from readily available picoline precursors.[2][3]

The Early Synthesis of Substituted Aminotrifluoromethylpyridines: A Focus on Regioselectivity

While a definitive "first synthesis" publication for this compound is not readily apparent in early literature, its synthesis can be logically derived from established methodologies for related compounds. A key challenge in the synthesis of polysubstituted pyridines is controlling the regioselectivity of the reactions. The electronic nature of the existing substituents on the pyridine ring dictates the position of subsequent functionalization.

A seminal U.S. Patent (US4349681A) from the early 1980s provides significant insight into the synthesis of closely related isomers, such as 2-amino-3-chloro-5-trifluoromethylpyridine.[4] This patent details two critical transformations that are directly relevant to the synthesis of our target molecule:

-

Amination of a Halogenated Precursor: The patent describes the reaction of a 2,3-dichloro-5-trifluoromethylpyridine with aqueous ammonia to selectively displace the chlorine atom at the 2-position with an amino group.[4] This highlights the feasibility of introducing the amine functionality onto a pre-halogenated trifluoromethylpyridine core.

-

Halogenation of an Aminotrifluoromethylpyridine: Crucially, the patent also describes the bromination of 2-amino-5-trifluoromethylpyridine.[4] The amino group is a strongly activating, ortho-, para-directing group. However, in the pyridine ring, the situation is more complex due to the electron-withdrawing nature of the ring nitrogen. The patent demonstrates that halogenation occurs at the position ortho to the amino group.[4]

Based on these established principles, a logical and plausible early synthetic route to this compound involves the bromination of 5-(trifluoromethyl)pyridin-3-amine.

Proposed Synthetic Pathway

The most direct and likely early synthetic route to this compound is a two-step process starting from 3-amino-5-(trifluoromethyl)pyridine.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 6-Bromo-5-(trifluoromethyl)pyridin-3-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Pyridine Scaffold

6-Bromo-5-(trifluoromethyl)pyridin-3-amine is a highly functionalized heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique electronic properties, stemming from the interplay between the electron-withdrawing trifluoromethyl group and the bromine atom on the pyridine ring, make it a valuable synthon for the development of novel therapeutics. The strategic placement of the amino, bromo, and trifluoromethyl substituents provides a versatile platform for a variety of chemical transformations, enabling the construction of complex molecular architectures. This guide offers a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, and its critical role as a building block in the creation of targeted therapies, particularly kinase inhibitors.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The following tables summarize its key physical, chemical, and spectroscopic data.

Core Physical and Chemical Data

| Property | Value | Source |

| CAS Number | 1642844-33-4 | [2][3][4][5][6] |

| Molecular Formula | C₆H₄BrF₃N₂ | [2][3] |

| Molecular Weight | 241.01 g/mol | [3] |

| Appearance | Solid | [2] |

| Purity | ≥97% | [2][4] |

| Boiling Point (Predicted) | 278.7 ± 40.0 °C at 760 mmHg | [2] |

| Storage Conditions | 4°C, protect from light | [2] |

Spectroscopic Data Summary

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the amine protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the trifluoromethyl group. |

| ¹⁹F NMR | A characteristic signal for the trifluoromethyl group. |

| Mass Spectrometry | Molecular ion peak consistent with the molecular weight and isotopic pattern of bromine. |

Note: Specific peak assignments and spectra can be found in the Certificates of Analysis and NMR documentation provided by various chemical suppliers.[3][5]

Synthesis and Reactivity: A Versatile Chemical Intermediate

The synthesis of this compound can be achieved through multi-step sequences, often involving the strategic introduction of the trifluoromethyl and bromo groups onto a pyridine precursor. A common conceptual pathway involves the nitration of a suitable brominated trifluoromethylpyridine, followed by the reduction of the nitro group to the desired amine.

Plausible Synthetic Pathway

Caption: A plausible synthetic route to this compound.

The reactivity of this compound is dictated by its functional groups. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization. The bromine atom is susceptible to nucleophilic aromatic substitution and can participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are pivotal in modern drug synthesis.

Application in Drug Discovery: A Cornerstone for Kinase Inhibitors

The primary application of this compound lies in its role as a key intermediate in the synthesis of kinase inhibitors.[1][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The unique substitution pattern of this pyridine derivative allows for its incorporation into scaffolds that can potently and selectively inhibit specific kinases.

Role in Kinase Inhibitor Design

The trifluoromethyl group can enhance binding affinity to the target protein through favorable interactions and can also improve metabolic stability and cell permeability of the final drug candidate. The bromo substituent serves as a convenient handle for introducing further molecular complexity through cross-coupling reactions, enabling the exploration of a wide chemical space to optimize potency and selectivity. The amino group provides a site for forming crucial hydrogen bonds with the kinase active site or for further derivatization.

While specific publicly available examples of kinase inhibitors synthesized directly from this compound are often found within patent literature, the analogous compound, 3-bromo-5-(trifluoromethyl)aniline, is a well-documented building block for potent kinase inhibitors, highlighting the utility of this substitution pattern.[8]

Experimental Protocols

The following are representative protocols for the synthesis and characterization of this compound.

Synthesis Protocol: Reduction of a Nitro Precursor

Objective: To synthesize this compound from 6-Bromo-3-nitro-5-(trifluoromethyl)pyridine.

Materials:

-

6-Bromo-3-nitro-5-(trifluoromethyl)pyridine

-

Iron powder

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-Bromo-3-nitro-5-(trifluoromethyl)pyridine in ethanol, add iron powder.

-

Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Characterization Workflow

Caption: A typical workflow for the characterization of the synthesized compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound stands out as a strategically important building block in the field of medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it an invaluable tool for the synthesis of complex molecules, particularly in the development of targeted kinase inhibitors. This guide provides a foundational understanding of this key intermediate, offering researchers and drug development professionals the necessary information to leverage its potential in their pursuit of novel therapeutics.

References

- Suzhou Aubo Pharmaceutical Technology Co., Ltd. This compound. [Link]

- Roskoski, R. Jr. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. J. Med. Chem.2021, 64 (20), 14777-14831. [Link]

- MySkinRecipes. This compound. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 1642844-33-4 [sigmaaldrich.com]

- 3. This compound - CAS:1642844-33-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. This compound [allbiopharm.com]

- 5. 1642844-33-4|this compound|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Derivatives from 6-Bromo-5-(trifluoromethyl)pyridin-3-amine

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of diverse molecular derivatives starting from 6-Bromo-5-(trifluoromethyl)pyridin-3-amine. This key building block is of significant interest to researchers in medicinal chemistry and drug development due to its prevalence in the structure of various kinase inhibitors and other biologically active compounds.[1] This document outlines three robust and widely applicable palladium-catalyzed cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Each section offers a theoretical framework, step-by-step protocols, and expected outcomes to empower researchers to effectively utilize this versatile scaffold in their synthetic campaigns.

Introduction: The Strategic Value of the this compound Scaffold

The this compound scaffold is a highly valuable starting material in modern synthetic chemistry. Its utility is defined by the strategic placement of three key functional groups on the pyridine ring:

-

The Bromo Group (C6): Serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and alkynyl substituents. Its reactivity is modulated by the adjacent pyridine nitrogen and the trifluoromethyl group.

-

The Trifluoromethyl Group (C5): This strongly electron-withdrawing group significantly influences the electronic properties of the pyridine ring. In medicinal chemistry, the CF₃ group is often introduced to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.

-

The Amino Group (C3): Acts as a crucial site for further functionalization, such as amide bond formation, alkylation, or as a directing group in subsequent reactions. Its presence is key to the pharmacophore of many kinase inhibitors.

The convergence of these functionalities makes this molecule an ideal starting point for building libraries of complex, drug-like molecules. This guide provides the practical, field-tested protocols necessary for its effective derivatization.

General Workflow for Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are foundational to modern organic synthesis. The general workflow involves the reaction of an organohalide (in this case, our bromopyridine) with an organometallic or alkyne coupling partner, facilitated by a palladium catalyst, a ligand, and a base in a suitable solvent. The success of these reactions is highly dependent on the careful selection of each component.

Caption: General workflow for palladium-catalyzed derivatization.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids or their esters.[2] It is widely tolerated by various functional groups, making it a staple in pharmaceutical synthesis.

Scientific Rationale

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

The choice of catalyst, ligand, and base is critical. For electron-deficient heterocyclic halides like our substrate, bulky, electron-rich phosphine ligands such as XPhos or SPhos often accelerate the oxidative addition and reductive elimination steps.[3] A moderately strong inorganic base like potassium carbonate or potassium phosphate is typically sufficient to facilitate the transmetalation step without promoting unwanted side reactions.[2] The use of a dioxane/water solvent system is common, as water can aid in the dissolution of the base and facilitate the transmetalation process.[2]

Caption: Key components for the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.[4] Glassware should be oven- or flame-dried prior to use.

-

Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).